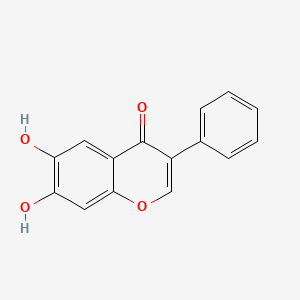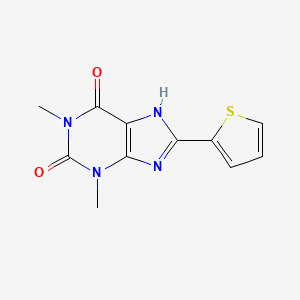
1-(3-(Trifluoromethoxy)phenyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Trifluoromethoxy)phenyl)piperazin-2-one is a chemical compound with the molecular formula C11H11F3N2O2 It is known for its unique structure, which includes a trifluoromethoxy group attached to a phenyl ring, and a piperazinone moiety
Méthodes De Préparation
The synthesis of 1-(3-(Trifluoromethoxy)phenyl)piperazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(trifluoromethoxy)aniline and piperazine.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Synthetic Routes: One common synthetic route involves the nucleophilic substitution of the aniline derivative with piperazine under controlled temperature and pressure conditions.
Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(3-(Trifluoromethoxy)phenyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions: Typical reagents include acids, bases, and various organic solvents. Reaction conditions often involve controlled temperatures, pressures, and pH levels.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted and functionalized derivatives of the original compound.
Applications De Recherche Scientifique
1-(3-(Trifluoromethoxy)phenyl)piperazin-2-one has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: In medicine, it is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: In industrial applications, the compound is used in the development of new materials, coatings, and other products that require specific chemical properties.
Mécanisme D'action
The mechanism of action of 1-(3-(Trifluoromethoxy)phenyl)piperazin-2-one involves its interaction with specific molecular targets and pathways in biological systems. The trifluoromethoxy group and piperazinone moiety play crucial roles in its binding affinity and activity. The compound may exert its effects through various pathways, including enzyme inhibition, receptor modulation, and interaction with cellular signaling pathways.
Comparaison Avec Des Composés Similaires
1-(3-(Trifluoromethoxy)phenyl)piperazin-2-one can be compared with other similar compounds, such as:
1-(4-(Trifluoromethoxy)phenyl)piperazin-2-one: This compound has a similar structure but with the trifluoromethoxy group attached at the 4-position of the phenyl ring.
1-(3-(Trifluoromethyl)phenyl)piperazin-2-one: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, leading to different chemical properties and reactivity.
1-(3-(Methoxy)phenyl)piperazin-2-one: This compound has a methoxy group instead of a trifluoromethoxy group, resulting in different biological and chemical behavior.
The uniqueness of this compound lies in its specific trifluoromethoxy substitution, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C11H11F3N2O2 |
|---|---|
Poids moléculaire |
260.21 g/mol |
Nom IUPAC |
1-[3-(trifluoromethoxy)phenyl]piperazin-2-one |
InChI |
InChI=1S/C11H11F3N2O2/c12-11(13,14)18-9-3-1-2-8(6-9)16-5-4-15-7-10(16)17/h1-3,6,15H,4-5,7H2 |
Clé InChI |
XJFWLJGWEYXTDT-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)CN1)C2=CC(=CC=C2)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Propylamino)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11859484.png)
![5-(Tert-butoxycarbonyl)-5-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B11859490.png)
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)pyrrolo[1,2-c]pyrimidine-3-carboxamide](/img/structure/B11859492.png)
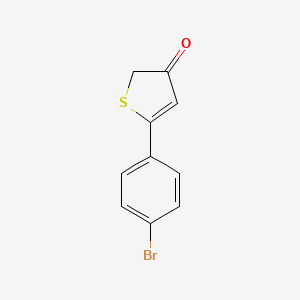
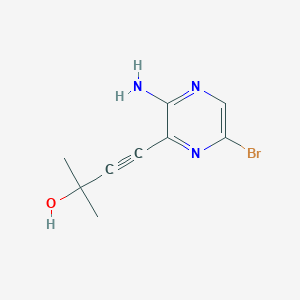
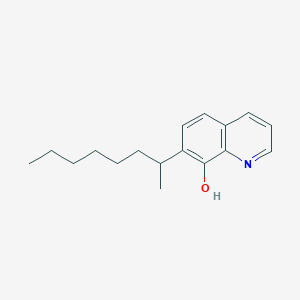
![N'-(Acetyloxy)[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11859515.png)
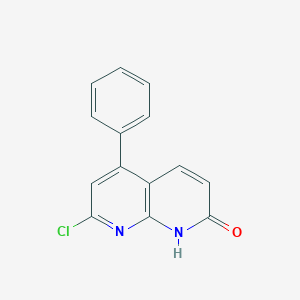
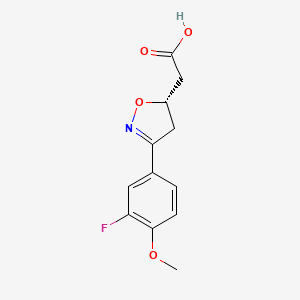
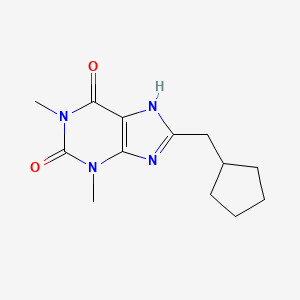
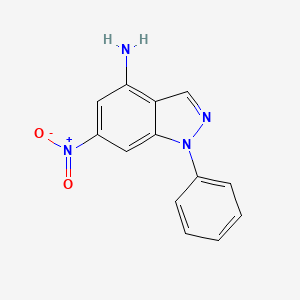
![2-(2-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B11859525.png)
